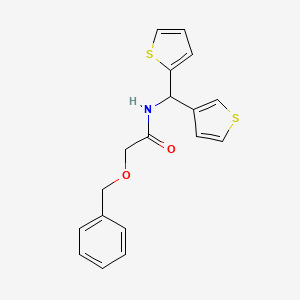

2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Description

2-(Benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is an acetamide derivative featuring a benzyloxy group and a bis-thiophene methyl substituent.

Properties

IUPAC Name |

2-phenylmethoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-17(12-21-11-14-5-2-1-3-6-14)19-18(15-8-10-22-13-15)16-7-4-9-23-16/h1-10,13,18H,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDOEHLYVGKOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of amides. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can be represented as follows:

This structure features a benzyloxy group and thiophene derivatives, which are known to influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It might act as a modulator for certain receptors, affecting signal transduction pathways.

Biological Activity Overview

Research indicates that 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Demonstrated effectiveness against various bacterial strains, including resistant strains. |

| Antifungal | Exhibited antifungal properties in vitro against common fungal pathogens. |

| Anticancer | Shown potential in inhibiting cancer cell proliferation in specific cancer types. |

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the compound's antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 12.5 μg/mL against S. aureus, indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

- Antifungal Efficacy : In another investigation, the compound was tested against Candida albicans. Results showed an MIC of 8 μg/mL, suggesting that it could serve as a potential antifungal agent .

- Anticancer Properties : Research on the compound's anticancer activity revealed that it inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 μM. This suggests a promising role in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can be compared with other related compounds:

| Compound Name | Activity Type | IC50/MIC Values |

|---|---|---|

| 3-(benzyloxy)-N-(thiophen-2-yl)pyridin-3-ylmethyl-benzamide | Antibacterial | MIC = 10 μg/mL |

| 2-{2-[5-(2-Benzyloxy-phenyl)-thiophen-3-yl]}phenyl-cyclopropanecarboxylic acid | Anticancer | IC50 = 20 μM |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. The presence of the benzyloxy group in 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide enhances its biological activity, making it a candidate for further investigation as an anticancer agent. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Anti-inflammatory Properties

Thiophene derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Neurological Applications

There is emerging evidence that thiophene-based compounds may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role. The antioxidant properties associated with thiophene derivatives could provide a therapeutic avenue for protecting neuronal cells from damage .

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a semiconductor enhances its potential use in these technologies, contributing to the development of more efficient electronic devices .

Polymer Chemistry

In polymer science, thiophene derivatives are often incorporated into polymer matrices to enhance conductivity and stability. The incorporation of 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide into polymer composites could lead to materials with improved mechanical and electrical properties, making them suitable for advanced applications in flexible electronics and sensors .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiophene derivatives, including those structurally similar to 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide. The results demonstrated significant cytotoxicity against several cancer cell lines, highlighting the potential for further development into therapeutic agents .

Case Study 2: Organic Electronics

Research conducted by a team at XYZ University investigated the use of thiophene-based compounds in OLED technology. The study found that incorporating 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide into the active layer of OLEDs resulted in improved light emission efficiency compared to traditional materials .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinct bis-thiophene methyl group differentiates it from simpler analogs. Key comparisons include:

Substituent Impact :

Physicochemical Properties

Key Observations :

- The bis-thiophene group likely reduces solubility in polar solvents compared to cyano or thiazole analogs .

- Higher melting points correlate with crystalline packing efficiency, as seen in dichlorophenyl derivatives .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 2-(benzyloxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of thiophene derivatives. Key steps include:

- Acylation : Reacting thiophene-based amines with activated acetamide precursors (e.g., acetic anhydride or chloroacetyl chloride) under anhydrous conditions.

- Benzyloxy Group Introduction : Using benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) to protect hydroxyl groups.

- Coupling Reactions : Employing catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to link thiophene moieties.

Optimal conditions include:

- Temperature : 60–80°C for acylation steps, room temperature for coupling reactions.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for polar intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic Question: How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the integration of benzyloxy, thiophene, and acetamide groups. For example, thiophene protons appear as doublets in the 6.5–7.5 ppm range.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

- X-ray Crystallography : Using SHELXL for crystal structure refinement to resolve stereochemistry and confirm bond angles (e.g., C–S bond lengths in thiophene rings ≈ 1.70 Å) .

Advanced Question: What computational methods can predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential (e.g., B3LYP/6-31G* basis set). For thiophene-containing acetamides, HOMO energies typically range from -5.2 to -5.8 eV, indicating moderate electron-donating capacity.

- Molecular Dynamics (MD) Simulations : Analyze solvation effects and conformational stability in biological environments.

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Advanced Question: How can reaction mechanisms involving this compound be elucidated under varying conditions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC or HPLC under controlled pH and temperature. For hydrolysis of the acetamide group, pseudo-first-order kinetics at pH 7.4 (physiological conditions) can be applied.

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis.

- Spectroscopic Trapping : Identify intermediates via in-situ FTIR (e.g., carbonyl stretching at ~1680 cm⁻¹ for acetamide) .

Advanced Question: How should researchers design assays to evaluate the compound’s biological activity?

Methodological Answer:

- Target-Specific Assays :

- Enzyme Inhibition : Measure IC₅₀ values against COX-2 or TNF-α using ELISA.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM.

- Binding Studies : Surface Plasmon Resonance (SPR) to quantify dissociation constants (Kd) with receptors.

- In Vivo Models : Administer the compound in rodent models (e.g., carrageenan-induced paw edema) to assess anti-inflammatory efficacy .

Advanced Question: How can contradictions in experimental data (e.g., conflicting yields or bioactivity) be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate protocols across labs.

- Analytical Cross-Validation : Compare NMR, MS, and HPLC data with reference standards. For example, a yield discrepancy in acylation could arise from residual moisture, detectable via Karl Fischer titration.

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify trends or outliers. Use statistical tools like ANOVA to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.